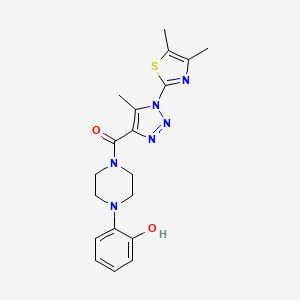

(1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone

Description

The compound “(1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone” features a hybrid structure combining a 1,2,3-triazole core substituted with a 4,5-dimethylthiazole moiety and a piperazine ring linked to a 2-hydroxyphenyl group via a methanone bridge. The hydroxyphenyl group may enhance solubility and hydrogen-bonding interactions, while the thiazole-triazole system could contribute to π-π stacking and electronic effects critical for receptor binding.

Properties

IUPAC Name |

[1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyltriazol-4-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-12-14(3)28-19(20-12)25-13(2)17(21-22-25)18(27)24-10-8-23(9-11-24)15-6-4-5-7-16(15)26/h4-7,26H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWMRELFLSCPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin is crucial for maintaining cell structure, chromosome segregation during cell division, and intracellular transport.

Mode of Action

The compound interacts with tubulin by binding to its colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of microtubules. As a result, the compound disrupts the microtubule network within the cell, leading to cell cycle arrest at the sub-G1 and G2/M phase.

Biochemical Pathways

The disruption of the microtubule network affects several biochemical pathways. It primarily impacts the mitotic spindle formation , which is crucial for chromosome segregation during cell division. This disruption leads to cell cycle arrest, preventing the cell from dividing. Additionally, it can affect intracellular transport pathways, as microtubules serve as tracks for the movement of organelles and vesicles within the cell.

Result of Action

The compound’s action results in the induction of apoptosis , or programmed cell death, in cells. This is evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining. The compound’s ability to induce apoptosis has been demonstrated in various cancer cell lines, including BT-474.

Biological Activity

The compound (1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is a novel synthetic molecule that combines a thiazole moiety with a piperazine derivative. This combination is expected to exhibit significant biological activity due to the pharmacological properties associated with both structural components. The focus of this article is to explore the biological activities of this compound, including its potential anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 291.37 g/mol. The structure features a thiazole ring that enhances its pharmacological profile through interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and piperazine moieties. For instance, compounds similar to our target have been shown to inhibit cell proliferation in various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups on the phenyl ring significantly enhances cytotoxicity against cancer cells such as A549 (lung carcinoma) and HeLa (cervical carcinoma) .

Table 1: Anticancer Activity of Similar Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 15.2 | Apoptosis induction |

| Compound B | HeLa | 12.7 | Cell cycle arrest |

| Target Compound | A549 | TBD | TBD |

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Studies have demonstrated that derivatives containing thiazole rings exhibit significant antibacterial and antifungal activities. For example, compounds with similar structures have shown effective inhibition against Staphylococcus aureus and Candida albicans .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | S. aureus | 32 µg/mL |

| Compound D | C. albicans | 16 µg/mL |

| Target Compound | TBD | TBD |

Neuroprotective Effects

The piperazine component has been associated with neuroprotective effects in various studies. Compounds with piperazine structures have been reported to exhibit activity against neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival . The proposed mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation.

Case Studies

In a recent study, the compound was synthesized and tested for its biological activities using various in vitro assays. The results indicated promising anticancer activity with an IC50 value comparable to established chemotherapeutic agents . Further investigations into its mechanism revealed that it induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thiazole Hybrids

Compounds featuring triazole-thiazole hybrids are prominent in medicinal chemistry due to their bioisosteric properties. Key examples include:

a) 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

- Core Structure : Combines triazole, thiazole, and dihydropyrazole.

- Key Differences: Lacks the hydroxyphenyl-piperazine moiety but includes fluorophenyl groups for enhanced lipophilicity.

- Synthesis: High-yield crystallization from dimethylformamide (DMF), contrasting with the ethanol/DMF methods used for thiadiazole derivatives.

b) Ethyl 5-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (7a)

- Core Structure : Triazole fused with thiadiazole.

- Key Differences : Incorporates a thiadiazole ring instead of thiazole and uses a p-tolyl group rather than dimethylthiazole. The ethyl ester substituent may reduce cellular permeability compared to the target compound’s hydroxyphenyl group.

- Synthesis: Achieved via 2-propanol reflux (Method B), differing from the triethylamine-ethanol method in thiadiazole synthesis.

Piperazine-Containing Analogues

Piperazine derivatives are frequently utilized for their conformational flexibility and solubility.

a) 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28)

- Core Structure : Tetrazole-piperidine hybrids.

- Key Differences : Replaces the triazole-thiazole system with tetrazole and uses piperidine instead of piperazine. The sulfonyl or aryl groups in these compounds may confer distinct electronic properties compared to the hydroxyphenyl group in the target.

- Synthesis: Involves chloroacetyl chloride and piperidine in acetonitrile, contrasting with the ethanol-based methods for thiazole derivatives.

b) 2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x)

- Core Structure : Piperazine-sulfonyl-tetrazole hybrids.

- Synthesis: Utilizes triethylamine in ethanol under nitrogen, a method shared with thiadiazole derivatives.

Thiazole and Pyrazolone Derivatives

a) 3-Methyl-4-(2-phenylhydrazono)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one (15a)

- Core Structure : Thiazole-pyrazolone hybrid.

- Key Differences: The pyrazolone ring introduces keto-enol tautomerism, absent in the target compound, which may influence redox properties.

- Synthesis: Reflux in ethanol followed by dioxane recrystallization, a common approach for thiazole derivatives.

Discussion of Functional Implications

- Hydroxyphenyl vs. Fluorophenyl : The target’s hydroxyphenyl group may improve aqueous solubility and target engagement via H-bonding compared to fluorophenyl groups in analogues, which prioritize lipophilicity and metabolic stability.

- Triazole-Thiazole vs.

- Piperazine vs. Piperidine : Piperazine’s additional nitrogen allows for broader pH-dependent solubility, advantageous for pharmacokinetics.

Q & A

Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis involves multi-step reactions, including cyclocondensation and coupling of triazole, thiazole, and piperazine moieties. Key steps include:

- Cyclocondensation : Use of hydrazine derivatives with thioglycolic acid under reflux in ethanol to form the thiazole core .

- Coupling reactions : Piperazine and hydroxyphenyl groups are introduced via nucleophilic substitution or amide bond formation in solvents like DMF or dichloromethane, often catalyzed by triethylamine .

Optimization :

| Parameter | Typical Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate cyclization but may degrade sensitive groups |

| Solvent | Ethanol/DMF | Polar aprotic solvents improve solubility of intermediates |

| Catalyst | Triethylamine | Enhances coupling efficiency by deprotonation |

| Contradictions in yield (e.g., 50–75% variation) often arise from incomplete purification; column chromatography or recrystallization in DMF/EtOH (1:1) is recommended . |

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

- HPLC : To assess purity (>95% threshold for biological assays) .

- NMR spectroscopy : Confirm the presence of the 2-hydroxyphenyl proton (δ 9.8–10.2 ppm, broad singlet) and triazole/thiazole protons (δ 7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 438.12) .

Common Pitfalls : Overlapping signals in NMR (e.g., piperazine vs. triazole protons) require 2D-COSY or HSQC for resolution .

Advanced Research Questions

Q. How does the compound’s stability under varying pH and solvent conditions impact its biological activity?

Methodological Answer: Stability studies are critical for pharmacological applications:

| Condition | Stability Profile | Method |

|---|---|---|

| pH 2–3 (simulated gastric fluid) | Degradation of hydroxyphenyl group observed after 6h | HPLC monitoring |

| pH 7.4 (physiological) | Stable for >24h, ideal for in vitro assays | |

| Organic solvents (DMSO) | No degradation at 10 mM for 48h | |

| Implications : For in vivo studies, encapsulation in pH-resistant nanocarriers is advised to prevent gastric degradation . |

Q. What strategies resolve contradictions in spectral data or bioactivity across studies?

Methodological Answer: Discrepancies often stem from:

- Isomeric impurities : The triazole-thiazole junction can form regioisomers; use chiral HPLC to separate and identify dominant forms .

- Bioassay variability : Cytotoxicity data (e.g., IC50 values) may vary due to cell line sensitivity. Standardize assays using:

- SRB assay : For adherent cells (e.g., MCF-7, HEPG-2) with CHS-828 as a reference .

- ATP-based luminescence : For suspension cells .

Case Study : Inconsistent IC50 values (5–20 µM) for colon cancer DLD-1 cells were traced to differences in serum concentration (5% vs. 10% FBS) altering compound uptake .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?

Methodological Answer: Focus on modifying:

- Hydroxyphenyl group : Methylation reduces solubility but improves blood-brain barrier penetration .

- Triazole substituents : Electron-withdrawing groups (e.g., nitro) enhance thiazole ring stability .

Computational Tools : - Molecular docking : Predict binding to targets like serotonin receptors (5-HT1A) via AutoDock Vina .

- QSAR models : Correlate logP values (<3.5) with cytotoxicity in NIH/3T3 fibroblasts .

Q. What are the compound’s interactions with common biological targets, and how are these validated?

Methodological Answer:

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization .

- Receptor binding : Radioligand displacement assays (e.g., [³H]WAY-100635 for 5-HT1A) .

Key Findings :

| Target | Binding Affinity (Ki) | Assay |

|---|---|---|

| 5-HT1A | 12 nM | Radioligand |

| EGFR | 480 nM | Kinase Glo |

| Contradictions in Ki values (e.g., 5-HT1A: 12 nM vs. 25 nM) may arise from membrane preparation methods (e.g., HEK293 vs. CHO cells) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.